Erlotinib iMpurity B

Vue d'ensemble

Description

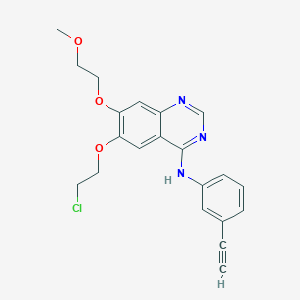

Erlotinib Impurity B is a process-related impurity found in the bulk drug erlotinib, which is used primarily in the treatment of non-small cell lung cancer and pancreatic cancer. Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). The presence of impurities like this compound is critical to monitor, as they can affect the drug’s efficacy and safety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Erlotinib is synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which is prepared from commercially available 3,4-dihydroxy benzaldehyde. This intermediate is reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline. This compound is then treated with 3-ethynylaniline in dimethylformamide (DMF) to yield erlotinib hydrochloride .

Industrial Production Methods: The industrial production of erlotinib involves similar synthetic routes but on a larger scale. The process includes stringent monitoring of reaction conditions and purification steps to ensure the removal of impurities, including Erlotinib Impurity B. High-performance liquid chromatography (HPLC) is commonly used for the separation and estimation of related impurities in pharmaceutical formulations .

Analyse Des Réactions Chimiques

Types of Reactions: Erlotinib Impurity B can undergo various chemical reactions, including:

Oxidation: Under oxidative stress conditions, erlotinib and its impurities can degrade, forming different oxidation products.

Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of the impurity.

Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline derivatives, while substitution reactions can yield various substituted quinazolines .

Applications De Recherche Scientifique

Erlotinib Impurity B is primarily studied in the context of pharmaceutical research. Its applications include:

Product Development: Used in the development of erlotinib formulations to ensure the purity and efficacy of the final product.

Quality Control: Employed in quality control processes to monitor and quantify impurities in bulk drug substances.

Method Validation: Utilized in the validation of analytical methods for the detection and quantification of impurities.

Stability Studies: Important in stability studies to understand the degradation behavior of erlotinib under various conditions.

Mécanisme D'action

The mechanism of action of Erlotinib Impurity B is not well-characterized, as it is primarily an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the safety and efficacy of erlotinib. The impurity may interact with the same molecular targets and pathways as erlotinib, including the epidermal growth factor receptor (EGFR) pathway .

Comparaison Avec Des Composés Similaires

- Desalkyne Erlotinib

- Benzoic Acid Didesmethyl Erlotinib

- Erlotinib 4-Hydroxy Metabolite

- Erlotinib Acetate

- Erlotinib Carboxylic Acid

- Erlotinib EP Impurity A

Comparison: Erlotinib Impurity B is unique in its specific structure and formation pathway. While other impurities may share similar synthetic origins or degradation pathways, this compound has distinct chemical properties that necessitate specific analytical methods for its detection and quantification .

Propriétés

IUPAC Name |

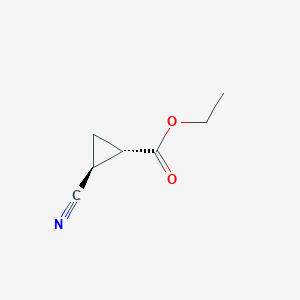

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLVDARHJKFUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2847986.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2847989.png)

![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2847990.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847998.png)

![(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone](/img/structure/B2848001.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)